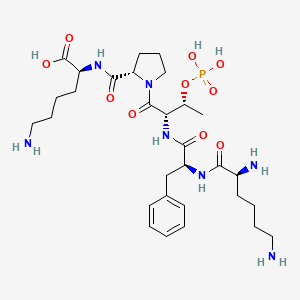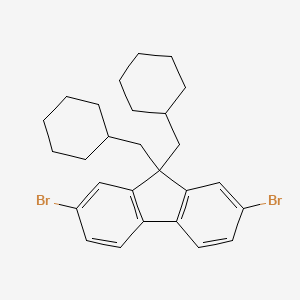
2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene: is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the fluorene core, and two cyclohexylmethyl groups attached to the 9 position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene typically involves the bromination of 9,9-bis(cyclohexylmethyl)-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 7 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of automated systems and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding fluorenones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Potassium carbonate, sodium hydride, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products:
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenones.
Reduction: 9,9-bis(cyclohexylmethyl)-9H-fluorene.
Aplicaciones Científicas De Investigación
Chemistry: 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene is used as a building block in the synthesis of various organic compounds
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene primarily involves its reactivity towards nucleophiles, oxidizing agents, and reducing agents. The bromine atoms at the 2 and 7 positions are highly reactive and can be easily substituted or reduced. The cyclohexylmethyl groups at the 9 position provide steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
- 2,7-Dibromo-9,9-bis(n-octyl)fluorene
- 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene
- 2,7-Dibromo-9,9-bis(2-ethylhexyl)fluorene
Comparison: 2,7-Dibromo-9,9-bis(cyclohexylmethyl)-9H-fluorene is unique due to the presence of cyclohexylmethyl groups at the 9 position, which provide greater steric hindrance compared to other similar compounds. This steric hindrance can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Número CAS |
560087-19-6 |
|---|---|
Fórmula molecular |
C27H32Br2 |
Peso molecular |
516.3 g/mol |
Nombre IUPAC |
2,7-dibromo-9,9-bis(cyclohexylmethyl)fluorene |
InChI |
InChI=1S/C27H32Br2/c28-21-11-13-23-24-14-12-22(29)16-26(24)27(25(23)15-21,17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h11-16,19-20H,1-10,17-18H2 |
Clave InChI |
BRLPVFOCWJZGSF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)CC5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


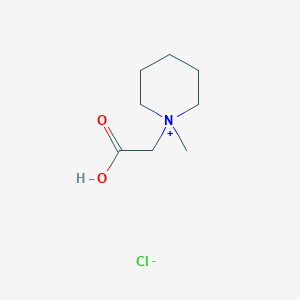
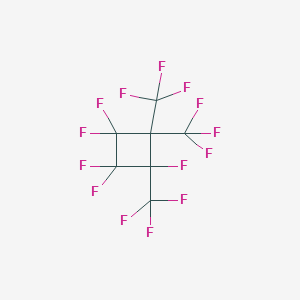
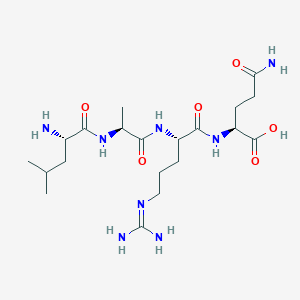
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
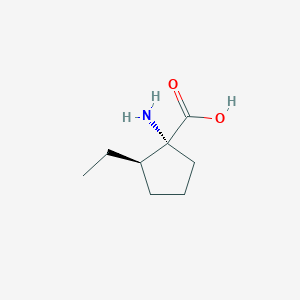
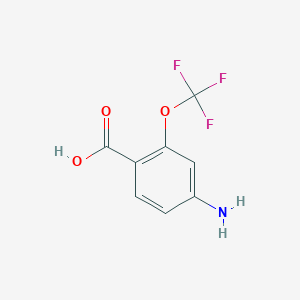

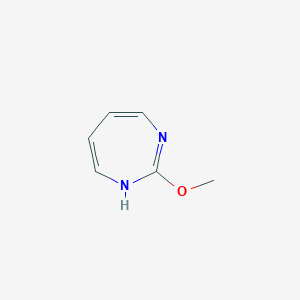
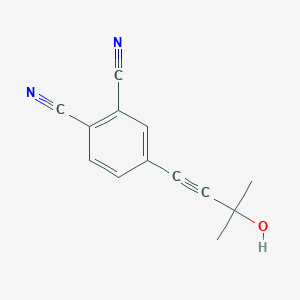
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
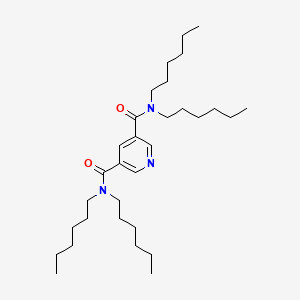
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
